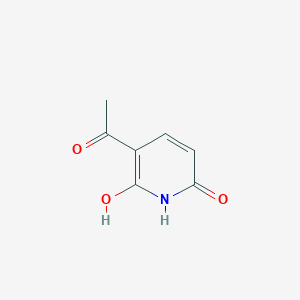
5-(5-Acetyl-thiophen-2-yl)-thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is an organic compound belonging to the class of bi- and oligothiophenes. These compounds are characterized by the presence of two or more linked thiophene rings, which are five-membered aromatic rings containing one sulfur atom and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid typically involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids to obtain their 5’-bromo derivatives. These derivatives are then converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 . Another method involves acylation at the C-5’ position with lauroyl chloride in the presence of SnCl4, followed by a Vilsmeier–Haack reaction .
Industrial Production Methods
Industrial production methods for 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of catalytic amounts of palladium and other reagents would be optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Medicine: Research is ongoing into its potential use as a β-amyloid probe for Alzheimer’s disease.
Mecanismo De Acción
The mechanism of action of 5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a biosensor by binding to specific antigens, leading to a detectable signal . In medicinal applications, it may interact with β-amyloid plaques, allowing for imaging and diagnosis of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene-5-carboxylic acid: Another thiophene derivative with similar structural features.
2,2’5’,2’‘-Terthiophene-5,5’'-dicarboxylic acid: A compound with three linked thiophene rings, used in similar applications.
2,2’5’,2’‘5’‘,2’‘’-Quaterthiophene-5,5’‘’-dicarboxylic acid: A compound with four linked thiophene rings, also used in organic electronics and material science.
Uniqueness
5’-Acetyl-[2,2’]bithiophenyl-5-carboxylic acid is unique due to its specific acetyl and carboxylic acid functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its use in diverse scientific fields highlight its versatility and importance.
Propiedades
Número CAS |
886509-87-1 |
|---|---|
Fórmula molecular |
C11H8O3S2 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
5-(5-acetylthiophen-2-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O3S2/c1-6(12)7-2-3-8(15-7)9-4-5-10(16-9)11(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
AZHDCVIYUWZGCH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B12114781.png)
![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

![3-Thiomorpholinecarboxylic acid, 6-[(3-chloro-4-methylphenyl)methyl]-5-oxo-](/img/structure/B12114806.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)
![5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B12114827.png)

![Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)


![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B12114850.png)
